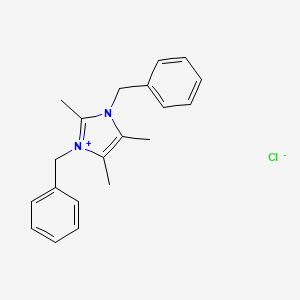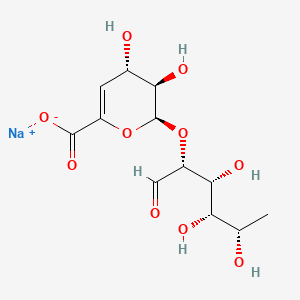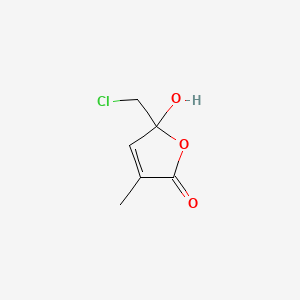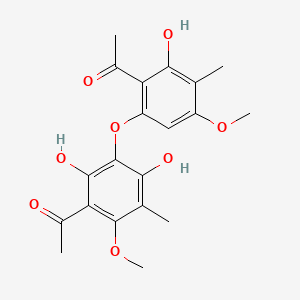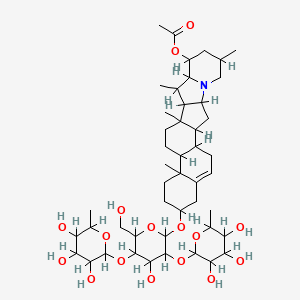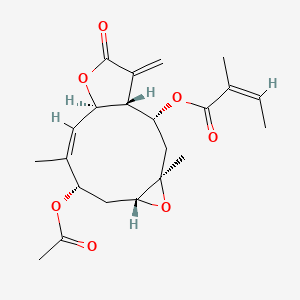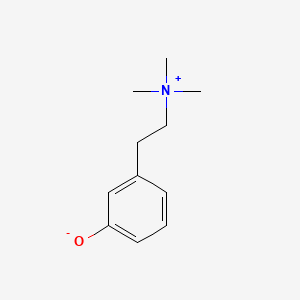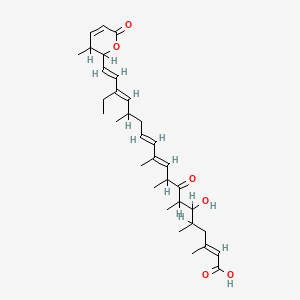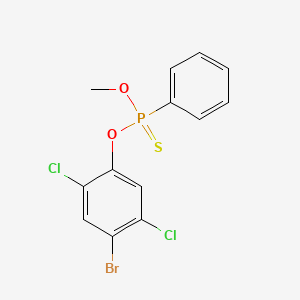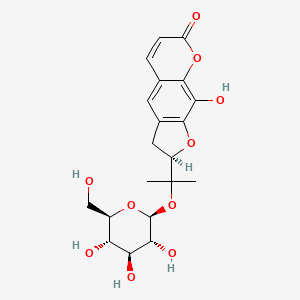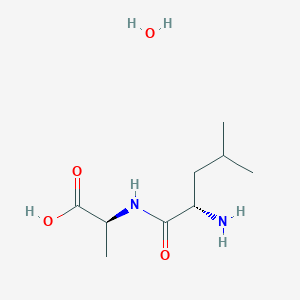
L-Leucil-L-alanina
Descripción general
Descripción
LEU-ALA, también conocido como leucil-alanina, es un dipéptido compuesto por los aminoácidos leucina y alanina. Se forma mediante el enlace peptídico entre el grupo carboxilo de la leucina y el grupo amino de la alanina. Este compuesto es de gran interés en bioquímica y biología molecular debido a su papel en la estructura y función de las proteínas.
Aplicaciones Científicas De Investigación
La leucil-alanina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo en estudios de síntesis de péptidos y formación de enlaces peptídicos.
Biología: La leucil-alanina se utiliza en estudios de estructura y función de las proteínas, así como en investigaciones de interacciones enzima-sustrato.
Industria: La leucil-alanina se utiliza en la producción de materiales basados en péptidos y como componente en varios procesos industriales
Mecanismo De Acción
El mecanismo de acción de la leucil-alanina involucra su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, la leucil-alanina puede actuar como sustrato para enzimas involucradas en la síntesis y degradación de proteínas. También puede modular la actividad de ciertas vías de señalización, lo que lleva a cambios en procesos celulares como el crecimiento, la diferenciación y la apoptosis .
Análisis Bioquímico
Biochemical Properties
L-Leucyl-L-alanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with enzymes such as leucyl aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides . This interaction is crucial for understanding the mechanisms of protein turnover and the regulation of amino acid availability in cells. Additionally, L-Leucyl-L-alanine can inhibit certain ubiquitin ligases, preventing the formation of ubiquitin-protein conjugates and affecting protein degradation pathways .
Cellular Effects
L-Leucyl-L-alanine influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the mTORC1 signaling pathway, which is essential for cell growth and proliferation . By modulating this pathway, L-Leucyl-L-alanine can impact protein synthesis, lipid metabolism, and autophagy. Furthermore, its interaction with ubiquitin ligases can lead to the accumulation of ubiquitinated proteins, affecting cellular homeostasis and stress responses .
Molecular Mechanism
At the molecular level, L-Leucyl-L-alanine exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it binds to leucyl aminopeptidase, facilitating the hydrolysis of leucine-containing peptides . Additionally, L-Leucyl-L-alanine can inhibit the activity of certain ubiquitin ligases, preventing the formation of ubiquitin-protein conjugates and altering protein degradation pathways . These interactions highlight the compound’s role in regulating protein turnover and cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucyl-L-alanine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Studies have shown that L-Leucyl-L-alanine can induce long-term changes in cellular function, particularly in the context of protein degradation and stress responses
Dosage Effects in Animal Models
The effects of L-Leucyl-L-alanine in animal models can vary depending on the dosage administered. At low doses, the compound may enhance protein synthesis and cellular metabolism, while higher doses could lead to toxic effects and cellular stress . Studies have shown that excessive amounts of L-Leucyl-L-alanine can disrupt cellular homeostasis and induce adverse effects, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
L-Leucyl-L-alanine is involved in several metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as leucyl aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides . Additionally, the compound can influence the mTORC1 signaling pathway, affecting metabolic flux and the synthesis of key biomolecules . These interactions underscore the compound’s role in regulating cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, L-Leucyl-L-alanine is transported and distributed through specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of L-Leucyl-L-alanine into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer, highlighting the compound’s potential for targeted delivery in therapeutic applications .
Subcellular Localization
L-Leucyl-L-alanine is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with enzymes involved in protein synthesis and degradation . Additionally, L-Leucyl-L-alanine may localize to lysosomes, where it influences autophagy and cellular stress responses . These localization patterns are essential for understanding the compound’s role in cellular function and regulation.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de leucil-alanina típicamente involucra el acoplamiento de leucina y alanina usando un agente de acoplamiento como N,N-diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) bajo condiciones suaves. El uso de grupos protectores a menudo es necesario para prevenir reacciones secundarias y garantizar la formación del dipéptido deseado .
Métodos de producción industrial
La producción industrial de leucil-alanina se puede lograr a través de la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso es automatizado y permite la producción eficiente de péptidos con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La leucil-alanina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Los residuos de aminoácidos en la leucil-alanina se pueden oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en la leucil-alanina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de leucil-alanina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes de acoplamiento como el DCC. Las reacciones se llevan a cabo típicamente en solventes acuosos u orgánicos bajo condiciones controladas de temperatura y pH .
Principales productos formados
Los principales productos formados a partir de las reacciones de leucil-alanina dependen de las condiciones de reacción específicas. Por ejemplo, la oxidación puede conducir a la formación de péptidos oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de dipéptidos modificados con diferentes grupos funcionales .
Comparación Con Compuestos Similares
La leucil-alanina se puede comparar con otros dipéptidos similares, como:
Leucil-glicina: Compuesto por leucina y glicina, este dipéptido tiene diferentes propiedades estructurales y funcionales en comparación con la leucil-alanina.
Alanil-leucina: Este dipéptido tiene los mismos aminoácidos que la leucil-alanina pero en orden inverso, lo que lleva a diferentes propiedades químicas y biológicas.
Leucil-valina: Compuesto por leucina y valina, este dipéptido tiene propiedades y aplicaciones distintas en comparación con la leucil-alanina.
La leucil-alanina es única debido a su composición específica de aminoácidos y las propiedades estructurales y funcionales resultantes. Su capacidad para formar enlaces peptídicos estables y participar en varias reacciones bioquímicas la convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884368 | |
| Record name | L-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Leucyl-alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Leucylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7298-84-2 | |
| Record name | L-Leucyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, L-leucyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-leucyl-L-alanine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z5KX9GYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Leucyl-L-alanine?
A1: L-Leucyl-L-alanine has the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. [, , ]
Q2: Are there any unique structural features of L-Leucyl-L-alanine revealed by spectroscopic data?
A2: Yes, X-ray crystallography of L-Leucyl-L-alanine reveals an extended zwitterionic structure. The peptide bond exhibits a trans configuration with slight deviations from planarity. Interestingly, the crystal packing forms channels occupied by solvent molecules, such as disordered dimethyl sulfoxide (DMSO). [, ]
Q3: What is the significance of the cyclic water pentamers observed in the crystal structure of L-Leucyl-L-alanine tetrahydrate?
A3: The presence of cyclic water pentamers in L-Leucyl-L-alanine tetrahydrate is unique. These pentamers exhibit idealized hydrogen-bond cooperativity and contribute to the formation of water channels within the crystal structure. These channels, alongside hydrophobic aggregates of peptide side chains, are situated between hydrophilic sheets composed of peptide main chains. []
Q4: How is L-Leucyl-L-alanine used in the study of aminopeptidases?
A4: L-Leucyl-L-alanine serves as a valuable substrate for assessing aminopeptidase activity. By monitoring the hydrolysis of L-Leucyl-L-alanine, researchers can determine enzyme kinetics and explore the impact of various factors, including inhibitors, on enzyme function. [, , , , ]
Q5: Can you elaborate on the use of L-Leucyl-L-alanine in a spectrophotometric aminopeptidase assay?
A5: In a spectrophotometric assay, L-Leucyl-L-alanine is hydrolyzed by aminopeptidase to produce L-alanine. The released L-alanine is then enzymatically converted to pyruvate, which in turn is reduced to lactate. This reaction, coupled with the oxidation of NADH to NAD+, allows for the continuous monitoring of aminopeptidase activity by measuring absorbance changes at 340 nm. []
Q6: How does the site of L-Leucyl-L-alanine hydrolysis in the hamster intestine provide insights into peptide absorption mechanisms?
A6: Studies using hamster intestinal sacs categorized L-Leucyl-L-alanine as a class 2 (superficial) dipeptide, indicating its hydrolysis occurs at the surface or within the brush border membrane of intestinal cells. This classification suggests a distinct absorption mechanism compared to class 1 (deep) dipeptides, which are hydrolyzed intracellularly. These findings contribute to our understanding of the diverse pathways involved in peptide absorption. []
Q7: What role does L-Leucyl-L-alanine play in research on thermolysin, a bacterial metalloproteinase?
A7: L-Leucyl-L-alanine derivatives, particularly N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide (FALAA), are commonly employed as substrates to investigate the enzymatic activity of thermolysin. By analyzing the hydrolysis rates of FALAA and similar substrates, researchers can elucidate the enzyme's kinetic parameters, substrate specificity, and the impact of various factors, such as metal ions, on its activity. [, ]
Q8: How does L-Leucyl-L-alanine contribute to understanding the activation of thermolysin by salts?
A8: Research using L-Leucyl-L-alanine-based substrates, such as N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide, has shown that high salt concentrations enhance thermolysin activity by increasing the turnover number (kcat) rather than affecting substrate binding (Km). This suggests that salts primarily impact the catalytic efficiency of the enzyme. []
Q9: Has L-Leucyl-L-alanine been used in studies investigating Pseudomonas aeruginosa elastase?
A9: Yes, L-Leucyl-L-alanine derivatives, such as furylacryloyl-glycyl-L-leucyl-L-alanine, have been instrumental in studying Pseudomonas aeruginosa elastase. This chromogenic substrate allows for the easy monitoring of elastase activity, aiding in the development and evaluation of potential inhibitors against this important virulence factor. [, ]
Q10: How does incorporating L-Leucyl-L-alanine into methacrylamide monomers influence radical polymerization?
A10: Studies have shown that incorporating L-Leucyl-L-alanine into methacrylamide monomers results in polymers with unique properties. For instance, poly(N-methacryloyl-L-leucyl-L-alanine methyl ester) exhibits a higher thermal stability compared to its monomeric counterpart, as evidenced by its elevated 10% weight loss temperature. []
Q11: What effect does the length of the peptide chain have on the radical polymerization of methacrylamide monomers containing L-Leucyl-L-alanine?
A11: Research indicates that increasing the length of the L-Leucyl-L-alanine oligopeptide chain in methacrylamide monomers leads to decreased monomer conversion and lower degrees of polymerization. This suggests that longer peptide chains might hinder the accessibility of the reactive groups during the polymerization process. []
Q12: How is L-Leucyl-L-alanine employed in phenylketonuria (PKU) screening?
A12: L-Leucyl-L-alanine plays a crucial role in a modified fluorometric method for detecting phenylalanine in newborn blood samples. By enhancing the fluorescence of the phenylalanine-ninhydrin reaction product, L-Leucyl-L-alanine increases the sensitivity and accuracy of PKU screening, enabling early diagnosis and treatment of this metabolic disorder. []
Q13: Can you elaborate on the significance of L-Leucyl-L-alanine in studying changes in digestive enzymes after intestinal resection?
A13: Following intestinal resection, adaptive changes occur in the remaining intestine to compensate for the lost digestive and absorptive capacity. L-Leucyl-L-alanine, as a substrate for dipeptide hydrolase, serves as a marker to study these changes. Research has shown that while the total dipeptide hydrolase activity increases after resection, the specific activity per unit of DNA decreases, suggesting a complex interplay between cellular hyperplasia and enzyme adaptation. [, ]
Q14: What is the role of L-Leucyl-L-alanine in investigating lysosomal elastase activity in human polymorphonuclear leukocytes (PMNs)?
A14: Researchers used E. coli labeled with [3H]arginine, pretreated with an elastase inhibitor, and fed to PMNs. The study demonstrated that inhibiting elastase activity reduced the release of trichloroacetic acid-soluble radioactivity from E. coli, suggesting that PMN elastase plays a role in the digestion of bacterial proteins after phagocytosis. This finding highlights the importance of elastase in the innate immune response. []
Q15: How is L-Leucyl-L-alanine utilized in solid-phase peptide synthesis and degradation?
A15: L-Leucyl-L-alanine has been used as a model peptide in automated solid-phase synthesis and degradation studies. This approach allows researchers to investigate the efficiency and limitations of automated peptide synthesis and degradation techniques, paving the way for the development of more sophisticated and efficient methods for peptide and protein engineering. []
- Exploring the potential use of L-Leucyl-L-alanine derivatives as inhibitors for specific enzymes, such as Pseudomonas aeruginosa elastase, for therapeutic applications. [, ]
- Investigating the impact of L-Leucyl-L-alanine on the activity and regulation of lysine transfer ribonucleic acid synthetase in bacteria. []
- Utilizing computational chemistry and modeling techniques to elucidate the interactions between L-Leucyl-L-alanine and its target enzymes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


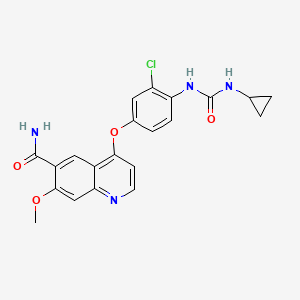
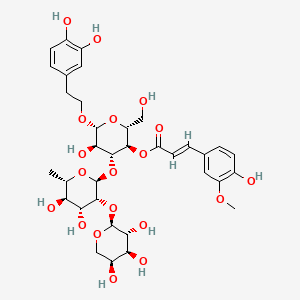
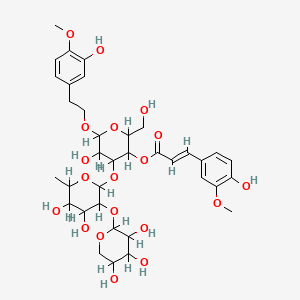
![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)
